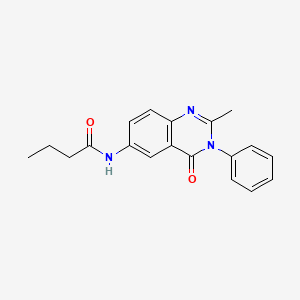

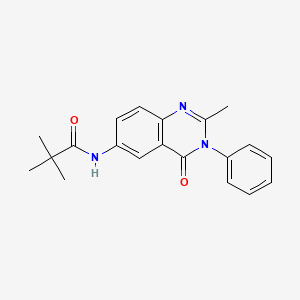

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” is a quinazolinone derivative . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . Many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides . 2-Mercapto quinazolinones have also proven to be excellent scaffolds for further synthesis of different derivatives .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be altered using different synthetic approaches . The quinazoline ring forms a dihedral angle with the phenyl ring . The terminal methyl group is disordered by a rotation .Chemical Reactions Analysis

Quinazolinone derivatives can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with both sodium azide and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be investigated using Density Functional Theory (DFT) and Time Dependent Density Functional Theory (TD-DFT) computation . The experimental absorption and emission wavelengths are in good agreement with those predicted using the DFT and TD-DFT .科学的研究の応用

Organic Synthesis

“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” is used in organic synthesis. It was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .

Antiviral Activity

Indole derivatives, which share a similar structure to our compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” may have potential in this area.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . Therefore, “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” could potentially be used in cancer research.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . A novel quinazolinone analogue, which is structurally related to our compound, was designed and synthesized for its anti-HIV potencies .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” may have potential as an antioxidant.

Antimicrobial and Antitubercular Activities

Indole derivatives have shown antimicrobial and antitubercular activities . The prepared analogue of a novel quinazolinone was tested for its antibacterial and antitubercular potencies .

COX-2 Inhibitory Activity

2,3-Diaryl-4(3H)-quinazolinones possessing p-benzene-sulfonamide moieties at C-2 and phenyl rings at N-3 were predicted to have potent COX-2 inhibitory activity . This suggests that “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” may have potential as a COX-2 inhibitor.

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting potential therapeutic effects.

将来の方向性

Quinazolinone derivatives have a high potential for pharmaceutical and medicinal uses . Researchers are inspired to synthesize different quinazolinone analogues to enhance their biological activity . Future research could focus on developing new synthetic approaches and investigating the biological activities of these compounds.

特性

IUPAC Name |

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-7-18(23)21-14-10-11-17-16(12-14)19(24)22(13(2)20-17)15-8-5-4-6-9-15/h4-6,8-12H,3,7H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKLEDOEBDHHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6575660.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)

![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6575691.png)

![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)

![3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B6575696.png)

![4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine](/img/structure/B6575702.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6575727.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6575733.png)

![N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6575745.png)

![2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B6575748.png)

![2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide](/img/structure/B6575755.png)

![4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6575766.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6575773.png)